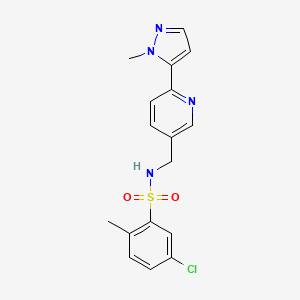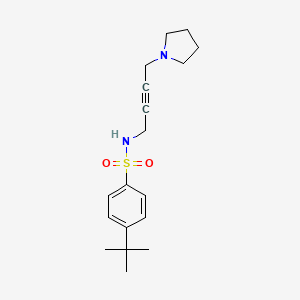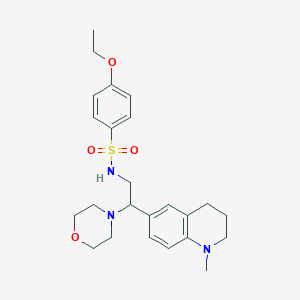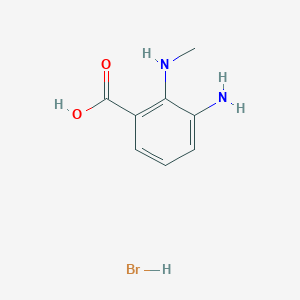![molecular formula C16H15N7O2S B2373684 3-[Metil(1-{[1,2,4]triazolo[4,3-b]piridazin-6-il}azetidin-3-il)amino]-1λ<sup>6</sup>,2-benzotiazol-1,1-diona CAS No. 2200214-01-1](/img/structure/B2373684.png)
3-[Metil(1-{[1,2,4]triazolo[4,3-b]piridazin-6-il}azetidin-3-il)amino]-1λ6,2-benzotiazol-1,1-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C16H15N7O2S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El andamiaje de benzotiazol en este compuesto ha sido investigado por su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos en diversas líneas celulares cancerosas, incluyendo cáncer de mama, pulmón y colon. Estudios preliminares sugieren que puede inhibir la proliferación celular e inducir la apoptosis, lo que lo convierte en un candidato para futuras investigaciones en terapia contra el cáncer .
Actividad Antimicrobiana
La porción de triazolo-piridazinona en este compuesto ha demostrado propiedades antimicrobianas. Se ha evaluado contra bacterias Gram-positivas y Gram-negativas, así como contra cepas fúngicas. Los investigadores están interesados en su mecanismo de acción y posibles aplicaciones en el tratamiento de enfermedades infecciosas .
Efectos Neuroprotectores
El fragmento de pirimidina-piperazina dentro de la estructura ha llamado la atención debido a sus posibles propiedades neuroprotectoras. Los estudios han explorado su impacto en la viabilidad celular neuronal, el estrés oxidativo y la neuroinflamación. Los investigadores buscan descubrir su papel en trastornos neurodegenerativos como la enfermedad de Alzheimer y Parkinson .
Actividad Antiinflamatoria
El núcleo triazólico fusionado se ha asociado con efectos antiinflamatorios. Los investigadores han investigado su impacto en las vías inflamatorias, incluyendo la producción de citoquinas y la señalización de NF-κB. La capacidad del compuesto para modular la inflamación podría tener implicaciones en enfermedades autoinmunes y afecciones inflamatorias crónicas .
Potencial Antiviral
Dados los diversos componentes heterocíclicos, las investigaciones han explorado la actividad antiviral del compuesto. Se ha probado contra virus de ARN y ADN, incluyendo el virus del herpes simple (VHS) y la influenza. Los investigadores están interesados en comprender su modo de acción y su posible uso en el desarrollo de fármacos antivirales .
Propiedades Fotofísicas
Más allá de sus aplicaciones biológicas, este compuesto exhibe un comportamiento fotofísico interesante. Los investigadores han estudiado sus espectros de absorción y emisión, sus propiedades de fluorescencia y su rendimiento cuántico. Estas ideas son valiosas para aplicaciones en optoelectrónica, sensores y agentes de imagen .
Propiedades
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(16-12-4-2-3-5-13(12)26(24,25)20-16)11-8-22(9-11)15-7-6-14-18-17-10-23(14)19-15/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZLOTLGUCEFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2373605.png)



![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2373609.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2373611.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)

![N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2373619.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
